

An In-depth Technical Guide to Biotin-PEG12-NHS Ester

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Compound of Interest

Compound Name: **Biotin-PEG12-NHS ester**

Cat. No.: **B3113079**

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This technical guide provides a comprehensive overview of **Biotin-PEG12-NHS ester**, a widely used heterobifunctional crosslinker in scientific research and drug development. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, and applications, along with experimental protocols and workflow visualizations.

Core Concepts: Structure and Functionality

Biotin-PEG12-NHS ester is a chemical reagent that features three key components: a biotin moiety, a polyethylene glycol (PEG) spacer arm with 12 ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester reactive group. This unique structure allows for the specific and efficient labeling of molecules containing primary amines, such as proteins, peptides, and antibodies.

The biotin group exhibits a high-affinity interaction with streptavidin and avidin proteins, making it an invaluable tool for a wide range of applications, including affinity purification, immunoassays, and targeted drug delivery. The long, hydrophilic PEG12 spacer arm enhances the water solubility of the labeled molecule and minimizes steric hindrance, which can be crucial for maintaining the biological activity of the target molecule. The NHS ester provides a highly reactive group that readily forms stable amide bonds with primary amines at physiological pH.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Biotin-PEG12-NHS ester**.

Property	Value	References
Molecular Formula	C41H72N4O18S	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	941.1 g/mol	[1] [3] [6]
CAS Number	365441-71-0	[1] [2] [4] [5]
Purity	Typically >95%	[1] [4]
Appearance	White to off-white waxy solid	[4] [8]
Storage Conditions	-20°C, desiccated	[1] [4] [6] [7] [9]
Spacer Arm Length	56 Å	[10]

Experimental Protocols

A common application of **Biotin-PEG12-NHS ester** is the biotinylation of proteins. The following is a detailed protocol for this procedure.

Materials:

- **Biotin-PEG12-NHS ester**
- Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment

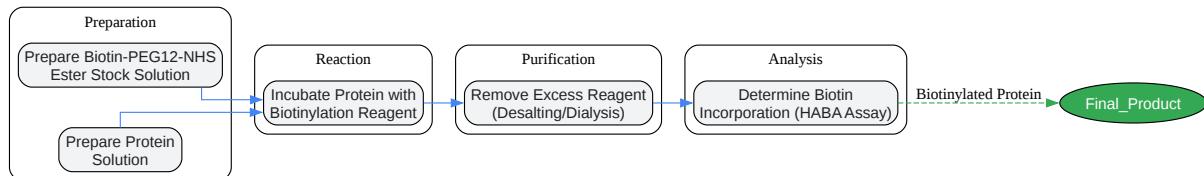
Procedure:

- Preparation of **Biotin-PEG12-NHS Ester** Stock Solution:
 - Equilibrate the vial of **Biotin-PEG12-NHS ester** to room temperature before opening to prevent moisture condensation.

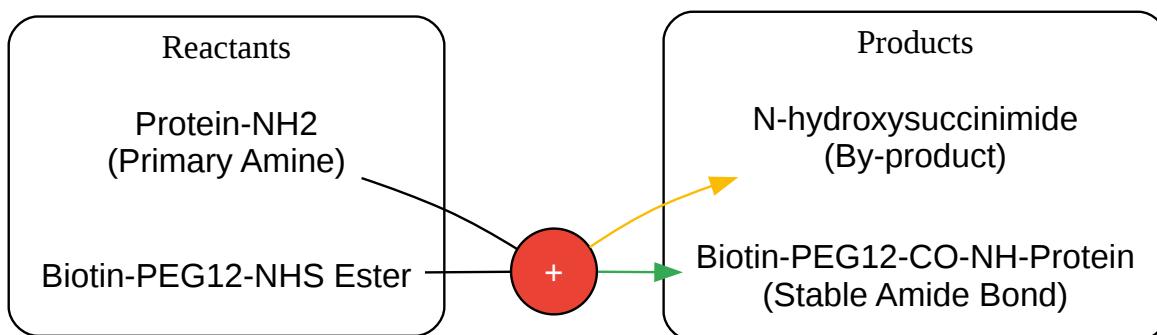
- Dissolve the reagent in anhydrous DMF or DMSO to a final concentration of 10-25 mM. For example, dissolve 10 mg of **Biotin-PEG12-NHS ester** (MW 941.1) in 425 µL of DMF for a 25 mM solution. This stock solution should be prepared fresh for each experiment.
- Protein Preparation:
 - Dissolve the protein to be labeled in a buffer free of primary amines (e.g., Tris) at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for optimal NHS ester reactivity.
- Biotinylation Reaction:
 - Calculate the required volume of the **Biotin-PEG12-NHS ester** stock solution to achieve the desired molar excess of the labeling reagent to the protein. A 20-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.
 - Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
 - Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
- Removal of Excess Biotinylation Reagent:
 - Remove non-reacted **Biotin-PEG12-NHS ester** and reaction by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Determination of Biotin Incorporation (Optional):
 - The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available from various suppliers.

Workflow and Pathway Diagrams

The following diagrams illustrate the biotinylation workflow and the chemical reaction involved.



Caption: A flowchart illustrating the major steps in a typical protein biotinylation experiment.



Caption: A diagram showing the chemical reaction between **Biotin-PEG12-NHS ester** and a primary amine.

Applications in Research and Drug Development

Biotin-PEG12-NHS ester is a versatile tool with numerous applications, including:

- Protein and Antibody Labeling: For use in various immunoassays such as ELISA, Western blotting, and immunohistochemistry.

- Cell Surface Biotinylation: The hydrophilic nature of the PEG spacer makes it membrane-impermeable, allowing for the specific labeling of cell surface proteins.[10]
- Affinity Purification: Biotinylated molecules can be easily purified from complex mixtures using streptavidin- or avidin-coated resins.
- PROTAC Development: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[9]
- Drug Targeting and Delivery: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells expressing biotin receptors.

In conclusion, **Biotin-PEG12-NHS ester** is a powerful and versatile reagent for the biotinylation of proteins and other molecules. Its well-defined structure, high reactivity, and the beneficial properties of the PEG spacer make it an indispensable tool in modern biological research and drug development.

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